molecular formula C22H22N2O5S2 B2962927 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide CAS No. 946240-95-5

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide

Cat. No.: B2962927
CAS No.: 946240-95-5
M. Wt: 458.55
InChI Key: VYUPLGYOPWIEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with two distinct sulfonyl groups: a 4-methoxybenzenesulfonyl moiety at the 1-position and a benzenesulfonamide group at the 6-position.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-29-19-10-12-21(13-11-19)31(27,28)24-15-5-6-17-16-18(9-14-22(17)24)23-30(25,26)20-7-3-2-4-8-20/h2-4,7-14,16,23H,5-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUPLGYOPWIEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a suitable base.

    Formation of the Final Compound: The final step involves the coupling of the tetrahydroquinoline derivative with benzenesulfonamide under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of sulfonamide-tetrahydroquinoline derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Molecular Properties
Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight Key References
Target Compound 4-MeO-benzenesulfonyl; benzenesulfonamide C23H23N2O5S2 487.0
2-(4-Chlorophenoxy)-N-[...]acetamide (946212-58-4) 4-Cl-phenoxyacetamide C24H23ClN2O5S 487.0
N-[...]thiophene-2-carboxamide (946336-06-7) Thiophene-2-carboxamide C21H20N2O4S2 428.5
4-MeO-N-(2-(1-propyl-...)ethyl)benzenesulfonamide (955613-00-0) Propyl group; ethyl linker C21H28N2O3S 388.5
2-Cl-6-F-benzamide (946212-78-8) 2-Cl-6-F-benzamide C23H20ClFN2O4S 474.9

Key Observations :

  • Substituent Bulk: The target compound and its 2-(4-chlorophenoxy)acetamide analog (CAS 946212-58-4) share identical molecular weights (487.0), but the latter’s chlorophenoxy group may enhance lipophilicity compared to the parent benzenesulfonamide .
  • Linker Flexibility : The propyl-ethyl-substituted analog (CAS 955613-00-0) has a lower molecular weight (388.5), suggesting increased conformational flexibility, which might influence pharmacokinetics .

Key Observations :

  • Salt formation (e.g., dihydrochloride in Analog 70) often improves yield (72.6%) and stability .
  • Bulky substituents (e.g., thiophene-2-carboximidamide in Analog 28) may lower yields due to steric hindrance during synthesis .
Antitumor Activity:
  • The target compound’s close analog, (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide, demonstrates potent antitumor activity in colorectal cancer models by inhibiting histone deacetylases (HDACs) and inducing apoptosis .
  • Fluorinated derivatives (e.g., 2-Cl-6-F-benzamide, CAS 946212-78-8) may enhance cytotoxicity via halogen-mediated DNA intercalation .
Enzyme Inhibition:
  • Piperidine-substituted analogs (e.g., Compound 68) show selective inhibition of nitric oxide synthase (NOS), with IC50 values in the nanomolar range for iNOS .

Biological Activity

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • Molecular Formula : C23H22N2O4S
  • Molecular Weight : 462.56 g/mol

Structure Representation

The structure features a tetrahydroquinoline core substituted with two sulfonamide groups, which are known for their biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of benzenesulfonamide have been shown to inhibit tubulin polymerization and STAT3 phosphorylation, which are crucial pathways in cancer progression.

Case Study: Dual-Target Inhibitors

A notable study evaluated a closely related compound (DL14), which exhibited significant inhibitory effects against various cancer cell lines (A549, MDA-MB-231, HCT-116) with IC50 values of 1.35 μM, 2.85 μM, and 3.04 μM respectively. This compound not only inhibited tubulin polymerization but also directly interacted with STAT3 protein, demonstrating dual-target inhibition with IC50 values of 0.83 μM and 6.84 μM for tubulin and STAT3 respectively .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Tubulin Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.
  • STAT3 Inhibition : By inhibiting the phosphorylation of STAT3, the compound interferes with signaling pathways that promote tumor growth and survival.

Summary of Key Studies

Study ReferenceCompoundCell Lines TestedIC50 Values (μM)Mechanism
DL14A5491.35Tubulin Inhibition
MDA-MB-2312.85STAT3 Inhibition
HCT-1163.04Dual Targeting

Safety Profile and Toxicity

While specific toxicity data for this compound is limited, related sulfonamide compounds have been associated with various side effects including hypersensitivity reactions and hematological abnormalities. Further studies are needed to establish a comprehensive safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.